4-Formyl-3-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality 4-Formyl-3-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

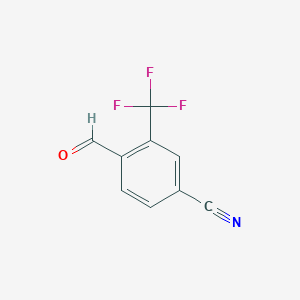

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJWOPZFPUOMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Formyl-3-(trifluoromethyl)benzonitrile structure and nomenclature

Structural Anatomy, Synthesis, and Medicinal Utility

Executive Summary

4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 211796-64-4) is a highly specialized fluorinated building block used primarily in the synthesis of next-generation androgen receptor antagonists and mineralocorticoid receptor modulators. Its value lies in its unique substitution pattern: the electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF3) groups create an electron-deficient aromatic core, while the aldehyde (-CHO) provides a versatile "warhead" for heterocycle formation (e.g., hydantoins, benzimidazoles).

This guide provides a rigorous technical analysis of its nomenclature, a self-validating synthesis protocol, and its critical role in medicinal chemistry.

Section 1: Structural Anatomy & Nomenclature

1.1 IUPAC Nomenclature Logic

The naming of this molecule is governed by the IUPAC hierarchy of functional groups.[1][2] The nitrile group takes precedence over the aldehyde, dictating the parent name "benzonitrile" rather than "benzaldehyde."

-

Parent Structure: Benzonitrile (C1 attached to -CN).

-

Prioritization: Carboxylic Acid > Ester > Amide > Nitrile > Aldehyde > Ketone.[2][3]

-

Numbering: The ring is numbered to give substituents the lowest possible locants.[1][2][4]

This specific arrangement places the bulky -CF3 group ortho to the reactive aldehyde, introducing significant steric strain and electronic influence (the "Ortho Effect"), which alters the electrophilicity of the carbonyl carbon.

1.2 Visualization: Nomenclature Hierarchy

The following diagram illustrates the decision matrix for naming this compound based on IUPAC priority rules.

Figure 1: IUPAC decision tree establishing the priority of the nitrile group over the aldehyde, defining the parent structure.

Section 2: Validated Synthesis Protocol

High-purity synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile is challenging due to the sensitivity of the aldehyde to oxidation and the potential for nucleophilic attack on the nitrile. The most robust laboratory-scale method involves halogen-metal exchange followed by formylation.

2.1 Reaction Pathway: Metal-Halogen Exchange

Starting Material: 4-Bromo-3-(trifluoromethyl)benzonitrile. Reagents: Isopropylmagnesium chloride (iPrMgCl), Dimethylformamide (DMF). Solvent: Anhydrous THF.

This route is preferred over direct lithiation (n-BuLi) because the Grignard exchange is more tolerant of the nitrile group at controlled temperatures (-40°C to -20°C), whereas n-BuLi often attacks the nitrile to form imines/ketones.

2.2 Step-by-Step Methodology

Objective: Synthesize 10g of 4-Formyl-3-(trifluoromethyl)benzonitrile.

-

Setup: Flame-dry a 500mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Dissolution: Charge the flask with 4-Bromo-3-(trifluoromethyl)benzonitrile (25.0 g, 100 mmol) and anhydrous THF (250 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath.

-

Exchange: Dropwise add iPrMgCl (2.0 M in THF, 55 mL, 110 mmol) over 30 minutes. Maintain internal temperature below -35°C.

-

Checkpoint: Stir for 1 hour at -40°C. Aliquot 0.1mL, quench with water, and check via LC-MS. Disappearance of the bromide peak indicates successful magnesiation.

-

-

Formylation: Add anhydrous DMF (11.6 mL, 150 mmol) dropwise. The solution may turn light yellow.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Pour the reaction mixture into a stirred solution of 1M HCl (200 mL) at 0°C. Stir for 30 minutes to hydrolyze the hemiaminal intermediate.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield off-white crystals.

2.3 Analytical Validation (Self-Check)

| Parameter | Expected Value | Diagnostic Note |

| Appearance | White to off-white solid | Yellowing indicates oxidation to benzoic acid. |

| 1H NMR (DMSO-d6) | δ 10.3 ppm (s, 1H) | Distinct aldehyde singlet. |

| 19F NMR | δ -62.5 ppm (s, 3F) | Typical range for Ar-CF3. |

| IR Spectroscopy | 2235 cm⁻¹ (-CN) 1705 cm⁻¹ (-CHO) | Sharp nitrile and carbonyl peaks are mandatory. |

Section 3: Reactivity & Applications[10]

The molecule possesses three distinct reactive centers, making it a "linchpin" intermediate.

-

Aldehyde (C4): Highly electrophilic due to the electron-withdrawing nature of the ring. Prone to Knoevenagel condensations, Wittig reactions, and reductive aminations.

-

Nitrile (C1): Resistant to mild acid/base but can be hydrolyzed to the carboxylic acid or amide under forcing conditions.

-

Aromatic Core: Electron-deficient. The fluorine atoms make the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) if forcing conditions are applied, though the -CN and -CHO are the primary handles.

3.1 Workflow: Medicinal Chemistry Derivatives

The following diagram maps the transformation of the core into bioactive scaffolds.

Figure 2: Synthetic divergence from the aldehyde handle. The Thiohydantoin pathway is critical for drugs similar to Enzalutamide.

3.2 Case Study: Androgen Receptor Antagonists

This scaffold is structurally homologous to the "A-ring" of second-generation anti-androgens (e.g., Enzalutamide, Apalutamide). The 3-trifluoromethyl-4-cyano motif is essential for binding affinity to the androgen receptor. The aldehyde at C4 allows researchers to append the thiohydantoin or hydantoin moiety necessary for antagonistic activity.

-

Metabolic Stability: The -CF3 group prevents metabolic oxidation at the C3 position.

-

Lipophilicity: Increases logP, enhancing membrane permeability.[8]

Section 4: Safety & Handling (MSDS Highlights)

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is air-sensitive and will slowly oxidize to 4-cyano-2-(trifluoromethyl)benzoic acid if exposed to atmospheric oxygen.

-

Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the nitrile).

References

-

Sigma-Aldrich. (n.d.). 4-Formyl-3-(trifluoromethyl)benzonitrile Product Sheet. Retrieved from

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from

-

PubChem. (n.d.). 4-Formyl-3-(trifluoromethyl)benzonitrile Compound Summary. Retrieved from

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (Demonstrates reactivity of the aldehyde handle). Retrieved from

-

Google Patents. (2008). CN101337911A - Method for preparing 3-fluoro-4-trifluoromethylbenzonitrile.[5] (Precursor synthesis context). Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. egpat.com [egpat.com]

- 4. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 6. 4-Fluoro-3-formyl-5-(trifluoromethyl)benzonitrile | C9H3F4NO | CID 131615323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Morpholino-3-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. jelsciences.com [jelsciences.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a "Super-Methyl" Group

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its efficacy, safety, and pharmacokinetic profile. Among the myriad of chemical motifs employed by medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful and versatile tool.[1] Often dubbed a "super-methyl" group, its introduction into a drug candidate can dramatically reshape its physicochemical properties, leading to profound improvements in biological activity.[1] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in medicinal chemistry, delving into its fundamental properties, its impact on drug metabolism and pharmacokinetics (DMPK), its influence on target binding, and the synthetic strategies for its incorporation.

The strategic incorporation of fluorine atoms, and particularly the trifluoromethyl group, has become a cornerstone of modern medicinal chemistry.[2] This is evidenced by the significant number of FDA-approved drugs that feature this moiety, including blockbuster drugs like the antidepressant fluoxetine (Prozac) and the anti-inflammatory agent celecoxib (Celebrex).[3][4] The unique electronic properties and the exceptional strength of the carbon-fluorine bond bestow upon the trifluoromethyl group a suite of characteristics that are highly desirable in a drug candidate.[1]

Part 1: Unveiling the Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group's profound influence on a molecule's behavior stems from its distinct electronic and steric properties, which are in stark contrast to its hydrocarbon analogue, the methyl group.

Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is significantly more lipophilic than a methyl group, a property quantified by the Hansch lipophilicity parameter (π).[1] This increased lipophilicity can enhance a drug's ability to traverse biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[2][5] However, excessive lipophilicity can also lead to undesirable properties, including poor solubility and increased off-target toxicity. Therefore, the strategic placement of a trifluoromethyl group is a delicate balancing act to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Electronic Effects: A Powerful Electron-Withdrawing Group

The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent.[1] This has a significant impact on the electron density of the molecule, which can:

-

Modulate pKa: The strong inductive effect of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups.[7] For instance, a trifluoromethyl group attached to a tertiary stereogenic center in a heteroaliphatic ring has been shown to lower the pKa of a cyclic carbamate, leading to improved drug potency through a key hydrogen bonding interaction.[8]

-

Influence Aromatic Ring Reactivity: When attached to an aromatic ring, the trifluoromethyl group deactivates the ring towards electrophilic attack and makes it less susceptible to oxidative metabolism.[9]

Steric Profile and Bioisosterism

The issue of the trifluoromethyl group's steric bulk and its role as a bioisostere has been a subject of some debate. While it is larger than a methyl group, recent analyses suggest that its steric effect is closer to that of an ethyl group, with the isopropyl group being considerably larger.[10] The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom to fine-tune the steric and electronic properties of a lead compound.[7] This substitution can also serve to protect a reactive methyl group from metabolic oxidation.[7]

Part 2: Enhancing Metabolic Stability and Optimizing Pharmacokinetics

One of the most significant contributions of the trifluoromethyl group to drug design is its ability to enhance metabolic stability.[2]

Blocking Metabolic Hotspots

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[1] This inherent strength makes the trifluoromethyl group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2] By strategically placing a trifluoromethyl group at a known or suspected site of metabolism (a "metabolic hotspot"), chemists can effectively block this metabolic pathway, a strategy known as "metabolic switching."[11] This can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[11]

A notable example of this is observed in the development of picornavirus inhibitors. Replacement of a metabolically labile methyl group with a trifluoromethyl group on an oxadiazole ring not only prevented hydroxylation at that position but also conferred a global protective effect against metabolism at other sites on the molecule.[4]

Comparative Physicochemical and Metabolic Data

The following table provides a comparative summary of the physicochemical and metabolic properties of several well-known drugs and their hypothetical non-trifluoromethylated analogs, illustrating the profound impact of this functional group.

| Drug | Analog | cLogP | pKa | Metabolic Pathway(s) | Impact of CF₃ Group |

| Celecoxib | Methyl-Celecoxib | 3.53[5] | 11.1 | Primarily CYP2C9 (methyl hydroxylation), minor CYP3A4.[12] | Blocks metabolically labile methyl group, increasing metabolic stability.[12] |

| Fluoxetine | Des-trifluoromethyl Fluoxetine | 4.05[13] | N/A | Primarily CYP2D6 (N-demethylation).[14][15] | The trifluoromethyl group is essential for its selective serotonin reuptake inhibitor activity and contributes to its overall metabolic profile.[16] |

| Efavirenz | Non-trifluoromethyl Analog | N/A | N/A | Primarily CYP2B6 (8-hydroxylation), and CYP2A6 (7-hydroxylation).[17][18] | The trifluoromethyl group is crucial for its activity as a non-nucleoside reverse transcriptase inhibitor and influences its metabolic profile. |

Part 3: The Role of the Trifluoromethyl Group in Drug-Receptor Interactions

The influence of the trifluoromethyl group extends beyond pharmacokinetics to directly impact how a drug binds to its biological target.

Modulating Binding Affinity and Selectivity

The electron-withdrawing nature and the steric bulk of the trifluoromethyl group can alter the conformation of a drug molecule, leading to a more favorable interaction with the binding pocket of a receptor or enzyme.[2] This can result in increased binding affinity and, consequently, higher potency. Furthermore, the unique properties of the trifluoromethyl group can enhance selectivity for the intended target over off-targets, thereby reducing the potential for side effects.

The Trifluoromethyl Group in Non-Covalent Interactions: A Complex Picture

The ability of the trifluoromethyl group to participate in non-covalent interactions, such as hydrogen bonding, has been a topic of considerable discussion.

-

As a Hydrogen Bond Acceptor: While the highly electronegative fluorine atoms might suggest a capacity to act as hydrogen bond acceptors, this is generally considered a weak interaction. However, there is evidence to suggest that in certain contexts, the trifluoromethyl group can participate in hydrogen bonding. For instance, the introduction of a trifluoromethyl group has been shown to strengthen hydrogen bonds with an N-H group in certain molecular systems.[19] Some studies also suggest that fluorine can serve as a hydrogen bond acceptor in high-affinity protein-ligand interactions.[8]

-

Amphiphilic Nature: More recent research suggests that the traditional view of the trifluoromethyl group as solely a non-interactive, lipophilic moiety is incomplete. It can act as both an electrophile and a nucleophile to form non-covalent interactions.[20] This amphiphilic nature arises from the polarization of the group, allowing it to interact with both nucleophilic and electrophilic centers in a protein's binding site.[20]

The following diagram illustrates the potential interactions of a trifluoromethyl group within a protein binding pocket, highlighting its dual nature.

Caption: Potential interactions of a trifluoromethyl group.

Part 4: Synthetic Strategies for Trifluoromethylation

The widespread application of the trifluoromethyl group in drug discovery has spurred the development of a diverse array of synthetic methods for its introduction into organic molecules. These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) to an electrophilic substrate. Key reagents in this category include:

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert's Reagent): This is a widely used reagent for the trifluoromethylation of carbonyl compounds and imines.[3]

-

Fluoroform (HCF₃): While inexpensive, the low acidity of fluoroform requires the use of strong bases for deprotonation, which can limit its functional group tolerance.[9]

-

Stable Adducts: More recent developments have focused on stable, easy-to-handle reagents derived from fluoroform that release the CF₃⁻ anion under milder conditions.[2]

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation (CF₃⁺) equivalent to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethylation of enolates, enamines, and electron-rich aromatic and heteroaromatic compounds. Prominent examples include:

-

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that are highly effective and commercially available.[3][19]

-

Togni's Reagents: These are hypervalent iodine compounds that serve as versatile and shelf-stable sources of the electrophilic trifluoromethyl group.[19][20][21]

Radical Trifluoromethylation

Radical trifluoromethylation methods have gained significant traction, especially for late-stage functionalization, where a trifluoromethyl group is introduced into a complex molecule in the final steps of a synthesis.[22] These reactions often proceed under mild conditions and exhibit good functional group tolerance. Common sources of the trifluoromethyl radical (•CF₃) include:

-

Trifluoroiodomethane (CF₃I): Often used in combination with a radical initiator.[3]

-

Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): A bench-stable solid that can generate the •CF₃ radical under oxidative conditions.[23]

Transition Metal-Catalyzed Trifluoromethylation

Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the formation of C-CF₃ bonds, particularly for the trifluoromethylation of aryl and heteroaryl halides and pseudohalides.[8][11][24] These methods offer high efficiency and broad substrate scope. The Ullmann reaction, a classic copper-mediated coupling, has also been adapted for trifluoromethylation.[4][25][26]

The following diagram provides a simplified overview of the main synthetic routes to trifluoromethylated compounds.

Caption: Key strategies for introducing a trifluoromethyl group.

Part 5: Experimental Protocol: In Vitro Microsomal Stability Assay

Assessing the metabolic stability of a new chemical entity is a critical step in drug discovery. The in vitro microsomal stability assay is a widely used method to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance (CLᵢₙₜ) of a test compound in liver microsomes.

Materials:

-

Liver microsomes (human or other species of interest)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution (1 mM)

-

Positive control compounds with known metabolic stability (e.g., dextromethorphan, midazolam)

-

Acetonitrile (ACN) or methanol (MeOH) for reaction termination

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Thaw liver microsomes on ice.

-

Prepare the working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).

-

Prepare the NADPH solution or regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution to the phosphate buffer.

-

Add the test compound or positive control working solution to the wells.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH solution or regenerating system to the wells.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

-

The 0-minute time point is typically prepared by adding the termination solution before the NADPH.

-

-

Sample Processing:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

-

The following workflow diagram illustrates the key steps of the in vitro microsomal stability assay.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Trifluoromethylation of (Hetero)Arenes with CF3 Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction [organic-chemistry.org]

- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Fluoxetine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Profiling and Distribution of Known and Novel Phase I and Phase II Metabolites of Efavirenz in Plasma, Urine, and Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Ullmann Reaction [organic-chemistry.org]

Unlocking the Potential of 4-Formyl-3-(trifluoromethyl)benzonitrile: A Technical Guide to Promising Research Frontiers

For Immediate Release

SHANGHAI, China – February 2, 2026 – As a cornerstone building block in contemporary chemical synthesis, 4-Formyl-3-(trifluoromethyl)benzonitrile presents a unique convergence of reactive functionalities, positioning it as a molecule of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide, compiled by a senior application scientist, explores the untapped potential of this versatile compound, offering a roadmap for future research and development across medicinal chemistry, materials science, and agrochemicals.

Strategic Importance: A Trifecta of Reactivity

4-Formyl-3-(trifluoromethyl)benzonitrile is a trifunctional aromatic compound featuring an aldehyde, a trifluoromethyl group, and a nitrile moiety. This distinct arrangement of electron-withdrawing groups and a reactive carbonyl center provides a powerful platform for the synthesis of a diverse array of complex molecules. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The benzonitrile unit is a key structural motif in numerous pharmaceuticals and functional materials.[3][4] The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing heterocycles.

Core Reactivity and Synthetic Utility

The synthetic potential of 4-Formyl-3-(trifluoromethyl)benzonitrile is vast, stemming from the distinct reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[5][6]

Key Reaction Pathways:

-

Carbon-Carbon Bond Formation: The aldehyde functionality readily participates in classic olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions, enabling the synthesis of a wide range of stilbene and other vinyl derivatives.[2][7][8] The Knoevenagel condensation with active methylene compounds provides access to α,β-unsaturated systems, which are valuable intermediates in organic synthesis.[9][10]

-

Reductive Amination: A crucial transformation for the introduction of nitrogen-containing substituents, reductive amination of the aldehyde with primary or secondary amines, followed by in-situ reduction of the resulting imine, offers a direct route to a diverse library of substituted benzylamines.[11][12][13]

-

Heterocycle Synthesis: The juxtaposition of the formyl and nitrile groups makes this molecule an ideal precursor for the synthesis of various heterocyclic scaffolds. For instance, condensation reactions with appropriate binucleophiles can lead to the formation of quinazolines, pyrimidines, and other pharmacologically relevant ring systems.[6][14]

| Reaction Type | Reagents and Conditions | Potential Products | Significance |

| Wittig Reaction | Phosphonium ylide, base | Stilbene and vinyl derivatives | Access to photochemically active and biologically relevant scaffolds.[7] |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated compounds | Versatile intermediates for Michael additions and further functionalization.[9] |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Substituted benzylamines | Core structures in many pharmaceutical agents.[11][12] |

| Quinazoline Synthesis | Amidines, oxidizing agent | Substituted quinazolines | Privileged scaffolds in medicinal chemistry with a broad range of biological activities.[6][14] |

Frontier Research Area: Medicinal Chemistry

The structural alerts present in 4-Formyl-3-(trifluoromethyl)benzonitrile make it a highly attractive starting point for the design and synthesis of novel therapeutic agents.

Synthesis of Novel Kinase Inhibitors:

Many FDA-approved kinase inhibitors feature a quinazoline core.[15] The synthesis of novel quinazoline derivatives from 4-Formyl-3-(trifluoromethyl)benzonitrile is a promising research avenue.

Experimental Workflow: Synthesis of Trifluoromethyl-Substituted Quinazolines

Caption: Proposed workflow for the synthesis of a quinazoline library.

Protocol: Oxidative Cyclization for Quinazoline Synthesis

-

To a solution of 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent (e.g., DMF), add the desired amidine hydrochloride salt (1.2 eq).

-

Add a catalytic amount of an oxidizing agent, such as iodine, and heat the reaction mixture under an oxygen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

The causality behind this approach lies in the initial condensation of the amidine with the aldehyde to form a Schiff base, followed by an intramolecular cyclization onto the nitrile group. The subsequent oxidation then furnishes the aromatic quinazoline ring system.

Development of Novel Antiviral and Anticancer Agents:

The benzonitrile moiety is present in several approved drugs, and its trifluoromethylated derivatives are actively being investigated for their therapeutic potential.[9] Exploring the biological activity of compounds derived from 4-Formyl-3-(trifluoromethyl)benzonitrile through various chemical modifications is a key research direction.

Frontier Research Area: Materials Science

The unique electronic and structural properties imparted by the trifluoromethyl and nitrile groups make this molecule a compelling candidate for the development of advanced materials.

High-Performance Polymers:

The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability, solubility, and optical properties.[16][17] The nitrile group can also participate in polymerization reactions or be a site for post-polymerization modification.

Experimental Workflow: Synthesis of a Trifluoromethylated Poly(azomethine)

Caption: Proposed workflow for polymer synthesis.

Protocol: Polycondensation for Poly(azomethine) Synthesis

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of 4-Formyl-3-(trifluoromethyl)benzonitrile and a suitable aromatic diamine in a high-boiling aprotic solvent (e.g., NMP or DMAc).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture at an elevated temperature (e.g., 180-200 °C) with continuous removal of water.

-

Monitor the increase in viscosity of the reaction mixture.

-

After a designated time, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

-

Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

The rationale for this approach is the formation of a Schiff base (azomethine) linkage between the aldehyde of our topic molecule and the amino groups of the diamine monomer, leading to a linear polymer chain.

Liquid Crystals:

Benzonitrile derivatives are known to exhibit liquid crystalline properties due to their rigid rod-like structure and strong dipole moment.[18][19][20] The introduction of a lateral trifluoromethyl group could modulate the mesophase behavior and electro-optical properties of these materials.

Frontier Research Area: Agrochemicals

Benzonitrile-containing compounds are utilized as herbicides and pesticides.[3][21] The trifluoromethyl group is also a common feature in modern agrochemicals, often enhancing their efficacy and metabolic stability.[21]

Synthesis of Novel Herbicides and Pesticides:

The derivatization of 4-Formyl-3-(trifluoromethyl)benzonitrile into various heterocyclic systems or other functionalized molecules could lead to the discovery of new agrochemicals with improved activity and selectivity.

Synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile

While not widely commercially available, plausible synthetic routes to 4-Formyl-3-(trifluoromethyl)benzonitrile can be envisaged from readily available starting materials. A potential route could involve the formylation of 3-(trifluoromethyl)benzonitrile. Alternatively, a multi-step synthesis starting from a trifluoromethyl-substituted toluene derivative, followed by benzylic bromination, conversion to the aldehyde, and subsequent introduction of the nitrile group, could be explored.[22][23]

Conclusion

4-Formyl-3-(trifluoromethyl)benzonitrile stands as a molecule with considerable, yet largely unexplored, potential. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of novel compounds with promising applications in medicinal chemistry, materials science, and agrochemicals. The research directions outlined in this guide are intended to serve as a catalyst for further investigation into this fascinating building block, with the anticipation that its full potential will be realized through creative and rigorous scientific exploration.

References

-

Aromatic Aldehyde Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved February 2, 2026, from [Link]

-

Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1033. [Link]

-

Synthesis of Benzonitrile. (2021, August 1). [Video]. YouTube. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Benzonitrile in Agrochemicals: A Vital Pesticide Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 2, 2026, from [Link]

-

Benzonitrile. (n.d.). Ataman Kimya. Retrieved February 2, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules, 26(24), 7583. [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

-

Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

-

Intelli, A., & Widen, J. C. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Google Patents.

-

3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium. Retrieved February 2, 2026, from [Link]

-

Fluorination of a polymer donor through the trifluoromethyl group for high-performance polymer solar cells. (2020). Journal of Materials Chemistry A, 8(24), 12149-12155. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution. (2022). The Journal of Physical Chemistry B, 126(29), 5569–5583. [Link]

-

Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

- US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde. (n.d.). Google Patents.

-

Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. (2023). Molecules, 28(8), 3505. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)Benzonitrile Through a Wittig-Type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses, 101, 542-563. [Link]

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). Catalysts, 14(1), 2. [Link]

-

New monomers for high performance polymers. (1995). NASA Technical Reports Server. [Link]

-

Fluorination of a polymer donor through the trifluoromethyl group for high-performance polymer solar cells. (2020). Princeton University. [Link]

-

Shahzad, S. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Journal of the Iranian Chemical Society, 14, 2091-2124. [Link]

-

Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking. (2022). ChemRxiv. [Link]

-

Advancing Agrochemicals: The Role of 2-Chloro-5-(trifluoromethyl)benzonitrile in Crop Protection. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

Benzonitrile patented technology retrieval search results. (n.d.). Eureka. Retrieved February 2, 2026, from [Link]

-

Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][14]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

-

Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. (n.d.). ChemRxiv. Retrieved February 2, 2026, from [Link]

-

The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2021). Catalysis Science & Technology, 11(15), 5148-5157. [Link]

-

Molecular Engineering of Benzotriazole-based polymer donors for high performance all-polymer solar cells. (2025, July 14). ResearchGate. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2025, August 10). ResearchGate. [Link]

-

Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Retrieved February 2, 2026, from [Link]

-

Kumar, A., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

-

Fluorinate a Polymer Donor through Trifluoromethyl Group for High-Performance Polymer Solar Cells. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Reductive amination. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (2025). Advanced Journal of Chemistry, Section A, 8(3), 495-503. [Link]

-

Anisotropic ion-conductive supramolecular columnar liquid crystals composed of a benzonitrile derivative and ionic liquids. (2024). Materials Today Chemistry, 35, 101829. [Link]

-

The continuing significance of chiral agrochemicals. (2024). Pest Management Science, 80(1), 1-17. [Link]

Sources

- 1. tantuchemicals.com [tantuchemicals.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. collaborate.princeton.edu [collaborate.princeton.edu]

- 18. Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajchem-a.com [ajchem-a.com]

- 20. PlumX [plu.mx]

- 21. nbinno.com [nbinno.com]

- 22. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 23. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

Technical Guide: Electrophilic Profiling of 4-Formyl-3-(trifluoromethyl)benzonitrile

Topic: Electrophilicity of 4-Formyl-3-(trifluoromethyl)benzonitrile aldehyde Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

4-Formyl-3-(trifluoromethyl)benzonitrile represents a specialized class of "super-electrophilic" aromatic aldehydes. Unlike standard benzaldehydes used in reductive aminations, this molecule possesses a unique electronic architecture driven by the synergistic electron-withdrawing effects of a para-cyano and an ortho-trifluoromethyl group.

In modern drug discovery, this scaffold is increasingly relevant as a Targeted Covalent Inhibitor (TCI) warhead. It is designed to form reversible covalent bonds (Schiff bases) with non-catalytic lysine residues on protein surfaces. This guide details the physicochemical basis of its reactivity, its hydration thermodynamics, and validated protocols for quantifying its electrophilicity.

Electronic Structure & Reactivity

The electrophilicity of the carbonyl carbon (C4) is the defining feature of this molecule. Its reactivity is governed by two distinct vectors: electronic activation and steric modulation.

The Push-Pull Mechanism

The carbonyl carbon is rendered highly electron-deficient (

-

The para-Cyano Effect (-CN at C1): Exerts a powerful inductive (-I) and mesomeric (-M) withdrawal. With a Hammett constant (

) of approximately 0.66, it significantly lowers the LUMO energy of the carbonyl, making it highly susceptible to nucleophilic attack. -

The ortho-Trifluoromethyl Effect (-CF

at C3): Located adjacent to the aldehyde, the -CF

Visualization of Electronic Vectors

Figure 1: Vector map of electronic and steric influences on the carbonyl warhead.

The Hydration Trap: A Critical Expert Insight

A common pitfall when working with electron-deficient aldehydes is neglecting the hydration equilibrium. Unlike benzaldehyde, which exists primarily as the free carbonyl in water, 4-Formyl-3-(trifluoromethyl)benzonitrile exists in a significant equilibrium with its gem-diol (hydrate) form.

-

Mechanism: The electron-withdrawing groups destabilize the partial positive charge on the carbonyl, making the formation of the sp

hybridized hydrate energetically favorable to relieve electron deficiency. -

Implication for Assays: If you prepare a stock solution in an aqueous buffer, the effective concentration of the reactive aldehyde species is lower than the nominal concentration.

-

Correction: Always prepare stock solutions in anhydrous DMSO or Acetonitrile. When diluting into aqueous buffer for kinetics, assume a rapid pre-equilibrium where

.

Application: Reversible Covalent Inhibition

This molecule acts as a "soft" electrophile, targeting the

| Parameter | Characteristic | Implication for Drug Design |

| Binding Mode | Reversible Covalent (Schiff Base) | Allows for extended residence time without permanent protein modification (reduces immunogenicity risk).[1] |

| Thermodynamics | High | The electron-poor ring stabilizes the imine adduct, preventing rapid hydrolysis compared to unsubstituted benzaldehydes. |

| Kinetics | Tunable | The ortho-CF |

Experimental Protocol: Kinetic Profiling of Electrophilicity

To quantify the reactivity, we utilize a pseudo-first-order kinetic assay monitoring Schiff base formation with a model nucleophile (e.g.,

Materials

-

Electrophile: 4-Formyl-3-(trifluoromethyl)benzonitrile (10 mM stock in dry DMSO).

-

Nucleophile: Tryptamine (Model amine with distinct UV absorbance) or a specific peptide sequence.

-

Buffer: PBS pH 7.4 (Strict pH control is vital as imine formation is acid-catalyzed but requires the unprotonated amine).

Method: UV-Vis Stopped-Flow or Plate Reader

-

Baseline Correction: Measure the UV spectrum of the aldehyde alone in buffer. Note the

shift due to hydration (often shifts from ~250 nm to lower wavelengths). -

Reaction Initiation: Mix the aldehyde (final 50

M) with excess amine (0.5 mM to 5 mM) to ensure pseudo-first-order conditions ( -

Monitoring: Track the formation of the imine product at 280–320 nm (depending on the specific shift) or the consumption of the aldehyde carbonyl band.

-

Data Analysis: Fit the absorbance vs. time data to a single exponential decay equation to obtain

.

Workflow Diagram

Figure 2: Step-by-step workflow for determining the second-order rate constant (

Calculation

Plot

-

Slope: Represents the second-order rate constant

(M -

Intercept: Represents the reverse rate constant (

), indicating the stability of the covalent bond.

Safety & Handling

-

Stability: The aldehyde is prone to air oxidation to the corresponding benzoic acid (4-cyano-2-(trifluoromethyl)benzoic acid). Store under Argon/Nitrogen at -20°C.

-

Toxicity: As a nitrile-containing compound, handle with care. While the cyanide is covalently bound, metabolic processing could theoretically release toxic byproducts. Use standard PPE.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values of CN and CF ).

-

Kricheldorf, H. R. (1979). "Reactions of 4-Fluoro-3-(trifluoromethyl)benzonitrile." Makromolekulare Chemie. (Demonstrates reactivity of the parent scaffold).

-

Bandyopadhyay, A., & Gao, J. (2016). "Targeting proteins with reversible covalent inhibitors."[2] Current Opinion in Chemical Biology. (Contextualizes aldehyde warheads).

-

Guthrie, J. P. (2000). "Hydration of Carbonyl Compounds." Canadian Journal of Chemistry. (Theoretical basis for hydration equilibrium of electron-deficient aldehydes).

Sources

Methodological & Application

synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile from ortho-fluoro benzotrifluoride

This Application Note details the synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile starting from ortho-fluoro benzotrifluoride (1-fluoro-2-(trifluoromethyl)benzene).

The protocol is designed for high-purity pharmaceutical intermediate production, utilizing a robust 4-step sequence: Nitration → Reduction → Sandmeyer Bromination/Cyanation → SNAr Formylation .

Application Note: Synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile

Executive Summary

The synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile presents a regiochemical challenge due to the specific arrangement of three electron-withdrawing groups. This protocol leverages the strong ortho,para-directing effect of the fluorine atom in the starting material to install the nitrile functionality para to the fluorine. Subsequently, the high electrophilicity of the resulting intermediate (activated by both -CN and -CF3) is exploited to displace the fluorine with a formyl equivalent via Nucleophilic Aromatic Substitution (SNAr).

Key Advantages of this Route:

-

Regiocontrol: Utilizes inherent electronic bias for perfect isomer selectivity.

-

Scalability: Avoids cryogenic lithiation steps; uses standard industrial unit operations.

-

Modularity: The intermediate 4-fluoro-3-(trifluoromethyl)benzonitrile is a valuable scaffold itself.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two phases:

-

Construction of the Carbon Skeleton: Functionalization of C4 with a nitrile group.

-

Functional Group Interconversion (FGI): Transformation of the C1-Fluorine into the C1-Formyl group.

Reaction Scheme (Graphviz Visualization):

Caption: Step-wise synthetic pathway from ortho-fluoro benzotrifluoride to the target aldehyde.

Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate 4-Fluoro-3-(trifluoromethyl)benzonitrile

This phase installs the nitrile group para to the fluorine.

Step 1: Nitration

-

Objective: Install a nitrogen handle at the C4 position.

-

Mechanism: Electrophilic Aromatic Substitution (EAS). Fluorine directs para, overcoming the meta-directing effect of the -CF3 group.

-

Protocol:

-

Charge a reactor with 1-fluoro-2-(trifluoromethyl)benzene (1.0 eq) and concentrated H2SO4 (5.0 vol). Cool to 0–5 °C.

-

Add a mixture of fuming HNO3 (1.1 eq) and H2SO4 dropwise, maintaining internal temperature <10 °C.

-

Warm to RT and stir for 2 hours. Monitor by TLC/HPLC.

-

Quench: Pour onto ice water. Extract with DCM. Wash with NaHCO3.

-

Yield: ~90-95% of 4-nitro-1-fluoro-2-(trifluoromethyl)benzene.[1]

-

Step 2: Reduction

-

Objective: Convert Nitro group to Aniline.

-

Protocol:

-

Dissolve the nitro compound in Ethanol/Water (4:1).

-

Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).

-

Reflux (80 °C) for 3–4 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

-

Yield: ~85-90% of 4-amino-1-fluoro-2-(trifluoromethyl)benzene.

-

Step 3: Bromination & Cyanation (Sandmeyer Sequence)

-

Rationale: Direct Sandmeyer to nitrile can be erratic with electron-poor anilines. Converting to the bromide first provides a stable intermediate that can be cleanly cyanated using palladium catalysis or Rosenmund-von Braun conditions.

-

Protocol (Part A - Bromide):

-

Suspend the aniline in 48% HBr (aq). Cool to 0 °C.

-

Add NaNO2 (1.1 eq) in water dropwise (keep <5 °C) to form the diazonium salt.

-

Transfer the diazonium solution into a heated (60 °C) solution of CuBr (0.5 eq) in HBr.

-

Extract with Heptane.

-

Product: 4-bromo-1-fluoro-2-(trifluoromethyl)benzene.

-

-

Protocol (Part B - Nitrile):

-

Dissolve the bromide in DMF (anhydrous).

-

Add Zn(CN)2 (0.6 eq) and Pd(PPh3)4 (3-5 mol%).

-

Heat to 90–100 °C under N2 for 4–6 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Intermediate: 4-fluoro-3-(trifluoromethyl)benzonitrile.

-

Phase 2: The Critical Transformation (F → CHO)

This is the most technically demanding step. We utilize the high activation of the fluorine atom (flanked by ortho-CF3 and para-CN) to perform a Nucleophilic Aromatic Substitution.

Step 4: SNAr with Nitromethane (Nef Synthesis)

-

Mechanism: The nitronate anion displaces the fluoride to form a nitromethyl intermediate, which is then oxidized to the aldehyde (Nef reaction).

-

Safety Note: Nitromethane salts are potentially explosive when dry. Keep wet or in solution.

Experimental Protocol:

-

Nucleophilic Displacement:

-

In a dry flask, dissolve 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in dry DMSO (5 vol).

-

Add Nitromethane (1.5 eq) and K2CO3 (2.0 eq) (or DBU for homogeneous conditions).

-

Heat to 60–70 °C. Monitor consumption of starting material (F-displacement is rapid due to strong activation).

-

Intermediate formed: 4-(nitromethyl)-3-(trifluoromethyl)benzonitrile.

-

-

Nef Oxidation (One-Pot):

-

Cool the mixture to 0 °C.

-

Add a solution of NaOH (aq) to ensure full formation of the nitronate salt.

-

Slowly add this mixture into a separate flask containing cold Sulfuric Acid (20% aq) or a buffered oxidant like KMnO4/MgSO4 if acid sensitivity is a concern (though the nitrile is stable to acid).

-

Standard Acidic Nef: Stir at 0 °C for 1 hour, then warm to RT. Hydrolysis of the nitronate yields the aldehyde.

-

-

Isolation:

-

Dilute with water. The product may precipitate or require extraction with Ethyl Acetate.

-

Wash organic layer with brine and NaHCO3.

-

Purify via crystallization (Hexane/EtOAc) or silica chromatography.

-

Data Summary & Quality Control

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | |

| 1H NMR (CDCl3) | δ 10.3 (s, 1H, CHO), ~8.2 (m, Ar-H) | Distinct aldehyde peak at >10 ppm. |

| 19F NMR | Single peak ~ -60 ppm (CF3) | Disappearance of Ar-F peak (~ -110 ppm). |

| IR Spectrum | ~2230 cm-1 (CN), ~1700 cm-1 (CHO) | Diagnostic nitrile and carbonyl stretches. |

| Mass Spec | [M-H]- or [M+H]+ consistent with MW 199.1 |

References

- Preparation of 3-fluoro-4-trifluoromethylbenzonitrile. Google Patents. CN101337911A.

-

Synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile . Capot Chemical Product Data. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Fluoroarenes . Organic Chemistry Portal. General mechanistic review. Available at: [Link]

-

Nef Reaction . Organic Syntheses. General procedure for converting nitro compounds to carbonyls. Available at: [Link]

Sources

4-Formyl-3-(trifluoromethyl)benzonitrile as a precursor for Finerenone synthesis

This Application Note is designed for researchers and process chemists investigating Finerenone (BAY 94-8862) and its structural analogs.

Note on Structural Specificity: Commercial Finerenone (Kerendia®) incorporates a 4-cyano-2-methoxyphenyl moiety.[1][2][3] The precursor specified in this topic, 4-Formyl-3-(trifluoromethyl)benzonitrile , contains a trifluoromethyl (-CF₃) group in place of the methoxy (-OMe) group.[2] Consequently, this protocol describes the synthesis of Trifluoromethyl-Finerenone Analogs . These analogs are critical in Structure-Activity Relationship (SAR) studies to evaluate metabolic stability (blocking demethylation sites) and lipophilicity modulation.[2]

Abstract & Strategic Utility

Finerenone is a third-generation, non-steroidal Mineralocorticoid Receptor Antagonist (MRA) characterized by high potency and selectivity over other steroid hormone receptors.[2] The core scaffold is constructed via a Hantzsch-like multi-component condensation.

The use of 4-Formyl-3-(trifluoromethyl)benzonitrile allows for the introduction of a bioisosteric -CF₃ group at the C2' position of the pendant phenyl ring.[2] This modification is strategically valuable in drug discovery to:

-

Enhance Metabolic Stability: The -CF₃ group prevents O-demethylation, a common metabolic clearance pathway for the methoxy-bearing parent drug.[2]

-

Modulate Lipophilicity: Increases logP, potentially altering blood-brain barrier penetration or tissue distribution.[2]

-

Explore Electronic Effects: The strong electron-withdrawing nature of -CF₃ (Hammett

) vs. -OMe (

Chemical Profile: The Precursor

| Property | Specification |

| Chemical Name | 4-Formyl-3-(trifluoromethyl)benzonitrile |

| CAS Number | 211796-64-4 |

| Molecular Formula | C₉H₄F₃NO |

| Molecular Weight | 199.13 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 92–96 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| Stability | Sensitive to oxidation (to carboxylic acid).[1][2][4][5] Store under inert atmosphere. |

Retrosynthetic Analysis

The construction of the Finerenone-analog scaffold relies on the modified Hantzsch Dihydropyridine Synthesis .[2] This convergent strategy assembles the 1,6-naphthyridine core from three key building blocks:

-

The Aldehyde: 4-Formyl-3-(trifluoromethyl)benzonitrile (Defines the 4-aryl substituent).

-

The Enamine Equivalent: 4-Amino-5-methyl-2-pyridone (Provides the fused pyridine ring).

-

The 1,3-Dicarbonyl: 2-Acetyl-2-cyanoacetamide or a

-keto ester (Provides the remaining carbons for the dihydropyridine ring).[2]

Reaction Scheme Logic

The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and cyclodehydration.

Caption: Convergent synthesis of the CF3-Finerenone scaffold via modified Hantzsch condensation.

Experimental Protocol

Objective: Synthesis of rac-4-(4-cyano-2-(trifluoromethyl)phenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide.

Phase A: Assembly of the Naphthyridine Core

Note: This protocol uses a 2-step "one-pot" approach for higher purity.

Reagents:

-

2-Cyanoethyl 3-oxobutanoate (1.1 eq) (Alternative: Ethyl acetoacetate, though cyanoethyl esters are often easier to cleave later)[2]

-

4-Amino-5-methyl-2(1H)-pyridone (1.0 eq)[2]

-

Acetic acid (glacial, 0.5 M concentration relative to aldehyde)[2]

-

Piperidine (0.1 eq, catalyst)[2]

Procedure:

-

Knoevenagel Condensation:

-

Charge a reaction vessel with 4-Formyl-3-(trifluoromethyl)benzonitrile (10 mmol, 1.99 g) and 2-Cyanoethyl 3-oxobutanoate (11 mmol).

-

Dissolve in Isopropanol (20 mL).

-

Add Piperidine (1 mmol) and Acetic Acid (1 mmol).

-

Stir at 40°C for 2–4 hours. Monitor by TLC/HPLC for disappearance of the aldehyde. Target Intermediate: Benzylidene derivative.

-

-

Cyclization:

-

To the same vessel, add 4-Amino-5-methyl-2(1H)-pyridone (10 mmol, 1.24 g).

-

Heat the mixture to reflux (approx. 82°C) for 12–16 hours.

-

The solution will darken as the dihydropyridine core forms.[2]

-

-

Workup:

-

Cool the reaction mixture to room temperature, then to 0–5°C.

-

The product often precipitates. If not, concentrate the solvent volume by 50% under vacuum.[2]

-

Filter the solid. Wash with cold Isopropanol (2 x 5 mL) and diethyl ether.[2]

-

Dry under vacuum at 45°C.

-

Yield Expectation: 60–75% of the yellow solid intermediate (Dihydropyridone ester).

-

Phase B: O-Alkylation and Amidation

The Finerenone core requires an ethoxy group at the 5-position and a carboxamide at the 3-position.[2]

Reagents:

-

Intermediate from Phase A[2]

-

Ethyl Iodide (EtI)[2]

-

Cesium Carbonate (Cs₂CO₃) or K₂CO₃[2]

-

DMF (anhydrous)[2]

Procedure:

-

Dissolve the Phase A intermediate (5 mmol) in anhydrous DMF (15 mL).

-

Add Cs₂CO₃ (1.5 eq).[2] Stir for 15 min at RT.

-

Add Ethyl Iodide (1.2 eq) dropwise.[2]

-

Stir at RT for 3–6 hours. Note: O-alkylation vs N-alkylation selectivity is controlled by the base and solvent.[2] Cs₂CO₃ in DMF favors O-alkylation for this scaffold.[2]

-

Quench: Pour into ice-water (100 mL). Extract with EtOAc.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Amidation (if ester used): Convert the ester to the primary amide using ammonia in methanol at elevated pressure (or standard aminolysis conditions).

Process Optimization & Troubleshooting (Expert Insights)

| Issue | Root Cause | Corrective Action |

| Low Yield in Phase A | Incomplete Knoevenagel condensation due to steric bulk of -CF₃.[2] | Increase catalyst load (Piperidine/AcOH) to 20 mol%. Ensure strictly anhydrous isopropanol to drive water removal. |

| N-Alkylation Impurity | Competitive alkylation on the pyridone nitrogen during Phase B. | Use Silver Carbonate (Ag₂CO₃) as the base, which strongly favors O-alkylation (Simons-Smith effect).[2] Alternatively, keep temperature strictly < 25°C. |

| Chirality | The product is racemic.[2] Finerenone is the (4S) enantiomer. | For biological assays, separate enantiomers using Chiral SFC (Stationary Phase: Chiralpak IC or IA; Mobile Phase: CO₂/MeOH).[2] |

| Regioselectivity | Hantzsch reaction producing isomers. | The use of 4-amino-pyridone is specific. Ensure the starting material is high purity (>98%) to prevent side reactions with 2-amino isomers. |

Safety & Handling

-

Nitrile Hazard: 4-Formyl-3-(trifluoromethyl)benzonitrile contains a nitrile group.[2] While generally stable, avoid strong acids which may liberate HCN.[2]

-

Sensitizer: Acrylates and pyridine derivatives can be skin sensitizers. Use full PPE (gloves, goggles, fume hood).[2]

-

Waste: Segregate halogenated waste (CF₃ containing) from general organic waste for proper incineration.

References

-

Finerenone Primary Patent: Bärfacker, L., et al. (Bayer Schering Pharma AG).[2] "Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof." WO2008104306.[1][6] Link

-

Process Chemistry: Platzek, J., et al. "Method for preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide..."[1][2][6] US Patent 2017/0121327. Link

-

Precursor Data: PubChem Compound Summary for CAS 211796-64-4.[2] Link[2]

-

Mechanistic Insight: "Enantioselective Synthesis of Finerenone." Angew.[1] Chem. Int. Ed., 2020.[2][6][7] Discusses the atropisomerism and Hantzsch kinetics relevant to this scaffold. Link[2]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]

- 3. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]

- 4. 3-formyl-4-hydroxybenzylacetate | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. Synthesis of Finerenone [cjph.com.cn]

- 7. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

reaction of 4-Formyl-3-(trifluoromethyl)benzonitrile with amines

Application Note: Strategic Functionalization of 4-Formyl-3-(trifluoromethyl)benzonitrile

Part 1: Chemical Intelligence & Strategic Context

4-Formyl-3-(trifluoromethyl)benzonitrile (CAS: 143878-99-3) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of Androgen Receptor (AR) antagonists and PROTAC linkers.[1] Its utility stems from its unique substitution pattern:

-

The Nitrile (-CN) Handle: A robust polar group that mimics carbonyl dipoles in bio-systems but remains stable under diverse conditions.[1]

-

The Trifluoromethyl (-CF3) Group: Provides metabolic stability and lipophilicity.[1] Crucially, it is located ortho to the aldehyde.

-

The Aldehyde (-CHO) Warhead: The primary site for diversification via amine coupling.[1]

The "Ortho-Effect" Paradox: Researchers often underestimate the steric clash between the bulky -CF3 group (Van der Waals radius ~2.2 Å) and the adjacent aldehyde.[1] While the electron-withdrawing nature of -CF3 and -CN makes the aldehyde carbon highly electrophilic (prone to attack), the steric bulk impedes the approach of the nucleophile and the planarization required for stable imine formation.[1]

Implication for Protocols: Standard "dump-and-stir" reductive amination protocols often stall or yield low conversions.[1] This guide provides optimized protocols using Lewis Acid activation and Stepwise Addition to drive the reaction to completion while preserving the sensitive nitrile group.

Part 2: Experimental Protocols

Protocol A: Chemoselective Reductive Amination (The "Titanium-Boost" Method)

Best for: Coupling with secondary amines or sterically hindered primary amines where standard conditions fail.[1]

Rationale: Titanium(IV) isopropoxide, Ti(OiPr)4, serves a dual function:

-

Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity to overcome the -CF3 steric shield.

-

Water Scavenger: Removes water generated during hemiaminal formation, driving the equilibrium toward the imine/iminium species before the reducing agent is added.

Materials:

-

Substrate: 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv

-

Promoter: Titanium(IV) isopropoxide (1.5 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)[1]

-

Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE)[1]

-

Quench: Saturated NaHCO3, 1N NaOH

Step-by-Step Methodology:

-

Imine Pre-formation (Critical Step):

-

In a flame-dried flask under Nitrogen/Argon, dissolve 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 mmol) and the amine (1.1 mmol) in anhydrous THF (5 mL).

-

Add Ti(OiPr)4 (1.5 mmol) dropwise.[1] The solution may change color (yellow/orange) indicating complexation.[1]

-

Stir: Stir at room temperature for 4–6 hours.

-

Checkpoint: Monitor by TLC or UPLC. The aldehyde peak should disappear. If starting material remains, heat to 40°C for 2 hours. The -CF3 group prevents rapid hydrolysis, so the titanium-imine complex is relatively stable.[1]

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Dilute with dry MeOH (2 mL) if the mixture is viscous (optional, but helps solubilize the borohydride).[1]

-

Add STAB (2.0 mmol) in portions over 10 minutes. Note: STAB is preferred over NaBH3CN to avoid cyanide toxicity and over NaBH4 to prevent reduction of the nitrile or nitro groups if present elsewhere.

-

Allow to warm to room temperature and stir overnight (12 h).

-

-

Workup (The "Titanium Crash"):

-

Add 1N NaOH (5 mL) to the reaction mixture. This precipitates the titanium salts as a white/polymeric solid (TiO2).

-

Dilute with Ethyl Acetate (EtOAc) and filter the slurry through a Celite pad to remove titanium salts.

-

Wash the filtrate with Brine, dry over Na2SO4, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc).[1] The amine product is usually more polar than the aldehyde but less polar than the amide byproduct (if hydration occurred).

-

Protocol B: Synthesis of Stable Hydrazones (Library Storage)

Best for: Creating a stable "waiting" intermediate for fragment-based drug discovery (FBDD).[1]

Rationale: The ortho-CF3 group stabilizes the hydrazone bond against hydrolysis, making these intermediates shelf-stable solids.[1]

Methodology:

-

Dissolve 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 equiv) in Ethanol (0.5 M).

-

Add Hydrazine monohydrate or substituted hydrazine (1.1 equiv).[1]

-

Add catalytic Acetic Acid (5 mol%).[1]

-

Reflux for 2 hours.

-

Isolation: Cool to 0°C. The hydrazone often precipitates due to the lipophilic -CF3 group. Filter and wash with cold ethanol.

Part 3: Visualization & Mechanism

Figure 1: Mechanistic Pathway & Steric Management

This diagram illustrates the "Titanium-Boost" mechanism, highlighting how the Lewis Acid overcomes the steric hindrance of the Trifluoromethyl group.

Caption: Ti(OiPr)4 activates the carbonyl oxygen, pulling electron density away to invite amine attack despite the bulky ortho-CF3 group.[1]

Part 4: Data Summary & Troubleshooting

Analytical Fingerprint (QC)

Use these shifts to validate your reaction progress.

| Moiety | 1H NMR Shift (CDCl3) | 19F NMR Shift | Diagnostic Change |

| Aldehyde (-CHO) | ~10.2 ppm (s) | -63.5 ppm | Disappears upon imine formation.[1] |

| Imine (-CH=N-) | ~8.4 - 8.6 ppm (s) | -62.8 ppm | Transient intermediate; shifts upfield.[1] |

| Product (-CH2-NH-) | ~3.9 - 4.1 ppm (s/d) | -63.0 ppm | New methylene peak appears.[1] |

| Nitrile (-CN) | N/A (IR: ~2230 cm⁻¹) | N/A | Watch: If peak at ~6.0-7.0 ppm (br) appears, nitrile hydrolyzed to amide.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of ortho-CF3.[1] | Switch from NaBH(OAc)3 to Ti(OiPr)4 protocol (Method A). Increase time for imine formation step. |

| Nitrile Hydrolysis | Acid concentration too high or water present. | Ensure solvents are anhydrous. Avoid strong mineral acids (HCl); use Acetic Acid only if necessary.[1] |

| Alcohol Byproduct | Direct reduction of aldehyde. | Ensure Imine formation is complete (TLC check) before adding the reducing agent. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1] Link[1]

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.[1] (Classic protocol adaptation for deactivated aldehydes).[1]

-

Patent US10336749B2. "Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide."[1][2] (Demonstrates handling of similar benzonitrile-aldehyde intermediates). Link

-

Patent CN109320433B. "Preparation method of 4-trifluoromethyl benzonitrile."[1] (Provides context on the stability and synthesis of the core scaffold). Link

Sources

Application Note & Protocol: Selective Reduction of the Nitrile Group in 4-Formyl-3-(trifluoromethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chemoselectivity Challenge in the Synthesis of 4-(Aminomethyl)-2-(trifluoromethyl)benzaldehyde

The selective reduction of a nitrile in the presence of an aldehyde presents a classic chemoselectivity challenge in organic synthesis. Both functional groups are susceptible to reduction by common hydride reagents. Typically, the aldehyde, being more electrophilic, will react preferentially. 4-Formyl-3-(trifluoromethyl)benzonitrile is a molecule of interest in medicinal chemistry and materials science, where the conversion of the nitrile to a primary amine to yield 4-(aminomethyl)-2-(trifluoromethyl)benzaldehyde is a key synthetic step. This application note provides a detailed guide to achieving this transformation, focusing on two robust strategies: a direct, chemoselective catalytic hydrogenation and a more traditional protecting group approach. The choice of method will depend on the available resources, scale of the reaction, and tolerance for additional synthetic steps.

Understanding the Reactivity Landscape

The core of the challenge lies in the relative reactivity of the formyl (-CHO) and nitrile (-CN) groups. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, enhances the electrophilicity of the aromatic ring and, by extension, the carbonyl carbon of the aldehyde, making it highly susceptible to nucleophilic attack by reducing agents. Standard, powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) would indiscriminately reduce both the aldehyde and the nitrile.[1] Therefore, specialized conditions are required to selectively target the nitrile.

Strategy 1: Direct Chemoselective Catalytic Hydrogenation

This approach is atom-economical and avoids additional protection and deprotection steps. The key is the use of a catalyst system that shows high selectivity for the nitrile group over the aldehyde. While many catalytic systems can reduce nitriles, maintaining the integrity of the aldehyde is paramount.[2] Catalytic transfer hydrogenation has shown promise for such transformations.[3]

Rationale and Mechanistic Insight

Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate offers a milder alternative to high-pressure hydrogenation.[3] The reaction proceeds through the in-situ generation of diimide or other reducing species from ammonium formate, which then selectively reduces the nitrile. The catalyst surface plays a crucial role in mediating the hydrogen transfer, and under these conditions, the reduction of the aldehyde is significantly slower than that of the nitrile. The choice of a protic solvent system can also help to stabilize the aldehyde and disfavor its reduction.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

-

4-Formyl-3-(trifluoromethyl)benzonitrile

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH4)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Filtration apparatus (e.g., Celite® or a syringe filter)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-Formyl-3-(trifluoromethyl)benzonitrile (1.0 eq).

-

Dissolve the starting material in anhydrous methanol (10-20 mL per gram of starting material).

-

Carefully add 10% Pd/C (10-20 mol%).

-

Add ammonium formate (5.0-10.0 eq) in portions to control the initial exotherm.

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-